“1-(1,3-Benzodioxol-5-ylmethyl)guanidine” is a chemical compound with the CAS Number: 19889-44-2. Its molecular weight is 193.21 and its molecular formula is C9H11N3O2. The IUPAC name for this compound is N-(1,3-benzodioxol-5-ylmethyl)guanidine.
Molecular Structure Analysis
The InChI code for “1-(1,3-Benzodioxol-5-ylmethyl)guanidine” is 1S/C9H11N3O2/c10-9(11)12-4-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5H2,(H4,10,11,12). This code provides a specific representation of the molecule’s structure.
Compound Description: NDT 9513727 is a potent and selective inverse agonist of the human C5a receptor (C5aR). It exhibits oral bioavailability and effectively inhibits C5a-stimulated responses in various cell types. []
Relevance: While NDT 9513727 shares the 1,3-benzodioxole moiety with 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, it diverges significantly in its overall structure. This compound is included due to its focus on the pharmacological activity of molecules containing the 1,3-benzodioxole group. This highlights the potential of this specific structural motif in medicinal chemistry. []
Compound Description: This compound exhibits antimicrobial activity against various bacterial and fungal strains, including S. aureus, B. subtilis, B. cereus, C. albicans, and A. niger. [, ]
Relevance: This compound, like 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, features a 1,3-benzodioxol-5-ylmethyl group. This shared structural element suggests potential exploration of the target compound for antimicrobial properties. [, ]
Compound Description: This compound showcases a variety of weak intermolecular interactions, including C-Br...pi interactions and C-H...O hydrogen bonds, which contribute to the stability of its crystal structure. [, , , ]
Relevance: Although not directly analogous to 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, this compound is included due to its structural similarity and the presence of a halogenated benzyl group. This highlights the significance of exploring various substituents on the benzene ring for potential modifications of the target compound. [, , , ]
Compound Description: This compound is structurally similar to compound 3 and demonstrates the importance of C-H...O and C-H...pi interactions in its crystal packing. [, , , ]
Relevance: Similar to compound 3, this compound, while not a direct analogue of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, is relevant due to its shared 1,3-benzodioxol-5-ylmethyl moiety and the presence of a substituted imidazole ring. This inclusion emphasizes the potential for exploring similar modifications in the target compound. [, , , ]
3-(2H-1,3-Benzodioxol-5-ylmethyl)-2-(m- and p-nitrophenyl)-1,3-thiazolidin-4-ones
Compound Description: This entry refers to two isomeric compounds with differing aryl substitutions on the thiazolidin-4-one ring. The variations in intermolecular interactions, particularly those involving oxygen atoms, are highlighted. []
Relevance: These compounds share the 1,3-benzodioxol-5-ylmethyl group with 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, demonstrating the versatility of this moiety in constructing diverse molecular frameworks. The differing intermolecular interactions exhibited by these isomers emphasize the influence of subtle structural changes on molecular properties. []
1-(1,3-benzodioxol-5-yl)-2-butanamine and its derivatives
Compound Description: This entry encompasses a series of compounds, including the alpha-ethyl phenethylamine derivative 1-(1,3-benzodioxol-5-yl)-2-butanamine, its alpha-methyl homologue (MDA), and their respective enantiomers and N-methyl derivatives. [, , ]
Relevance: This series of compounds, particularly the N-methyl derivative of 1-(1,3-benzodioxol-5-yl)-2-butanamine, represents a novel therapeutic class termed "entactogens." These compounds are structurally similar to 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, particularly in the phenethylamine core and the presence of the 1,3-benzodioxole moiety. [, , ]
(R)-1-(1,3-benzodioxol-5-yl)ethanol
Compound Description: This chiral carbinol is produced through the bioreduction of 1-(benzo[d][1,3]dioxol-5-yl) ethanone. []
Relevance: While structurally simpler than 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, this compound highlights the significance of the 1,3-benzodioxole ring as a building block for chiral molecules. The biocatalytic synthesis approach used for (R)-1-(1,3-benzodioxol-5-yl)ethanol emphasizes the potential for developing sustainable methods for synthesizing similar compounds, including the target compound. []
Compound Description: An amuvatinib derivative, this compound demonstrates selective toxicity towards glucose-starved tumor cells, suggesting potential as an antineoplastic agent. []
Relevance: This compound shares the 1,3-benzodioxole moiety with 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, further highlighting the versatility of this group in medicinal chemistry and its potential application in diverse therapeutic areas. []
Compound Description: This compound shows potential as a new antifungal agent and has been characterized through various spectroscopic techniques and single-crystal X-ray analysis. []
Relevance: Sharing the 1,3-Benzodioxol-5-yl group with 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, this compound emphasizes the continued interest in molecules with this structural motif for developing new antifungal agents. []
Compound Description: This entry refers to three analogues (3-fluorobenzoyl, 2,6-difluorobenzoyl, and 2,4-dichlorobenzoyl) with varying halogen substitutions on the benzoyl group. Despite similar molecular conformations, they exhibit different intermolecular interactions. []
Relevance: These compounds are structurally related to 1-(1,3-Benzodioxol-5-ylmethyl)guanidine through the shared 1,3-benzodioxol-5-ylmethyl moiety. The variations in halogen substitution and their impact on intermolecular interactions highlight the importance of exploring structural modifications for tuning the physicochemical properties of the target compound. []
Compound Description: This imidazole-based oximino ester demonstrates potential as a new antifungal agent and has been characterized through spectral analysis, DFT simulations, Hirshfeld surface analysis, and molecular docking studies. []
Relevance: This compound, like 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, contains the 1,3-benzodioxole moiety, highlighting the significance of this structural feature in designing new antifungal agents. []
Compound Description: This compound is a synthetic cathinone, a class of psychostimulant drugs. []
Relevance: Though structurally distinct from 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, its inclusion underscores the importance of studying a wide range of compounds with similar pharmacological profiles. This broadens the context for understanding the potential applications and risks associated with the target compound. []
Compound Description: Another synthetic cathinone with potential psychoactive effects. []
Relevance: Similar to compound 12, the inclusion of this synthetic cathinone, despite its structural dissimilarity to 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, emphasizes the importance of understanding the broader pharmacological landscape when evaluating novel compounds. []
Compound Description: A synthetic cathinone identified and characterized alongside compounds 12 and 13. []
Relevance: The inclusion of this compound, like the previous two synthetic cathinones, serves to broaden the understanding of the pharmacological context surrounding 1-(1,3-Benzodioxol-5-ylmethyl)guanidine. []
Compound Description: This entry represents a series of compounds (SA 1-10) designed as potential anticonvulsant agents. The compounds showed activity in the 6 Hz psychomotor seizure test. []
Relevance: These compounds, particularly SA 4 (2-(1,3-benzodioxol-5- yloxy)-N'-[4-(4-chlorophenoxy)benzylidene]-acetohydrazide), showcase the potential of incorporating a 1,3-benzodioxole moiety into molecules targeting neurological disorders. This suggests a possible avenue for exploring the therapeutic potential of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine or its derivatives in similar contexts. []
Compound Description: ABBV/GLPG-2222 is a potent CFTR corrector currently undergoing clinical trials for treating cystic fibrosis in patients with the F508del CFTR mutation. []
Relevance: Although structurally complex compared to 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, ABBV/GLPG-2222 highlights the significance of the 1,3-benzodioxole scaffold in medicinal chemistry, albeit with modifications. This suggests further investigation into modifying the target compound to explore its potential in treating cystic fibrosis or other related conditions. []
Compound Description: This compound is a chalcone derivative that exhibits a nearly planar structure, with a slight twist between the benzodioxole and benzene rings. []
Relevance: Sharing the 1,3-benzodioxole moiety with 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, this compound underscores the prevalence of this structural motif in organic synthesis. []
Compound Description: A positive allosteric modulator of the AMPA receptor, 1-BCP has shown to ameliorate exercise-induced fatigue in mice by increasing endurance capacity, improving glycogen storage, and reducing lactic acid and blood urea nitrogen levels. []
Relevance: Although not a direct structural analogue of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, 1-BCP shares the 1,3-benzodioxole moiety. This suggests the potential of exploring the target compound for similar fatigue-reducing or performance-enhancing properties. []
Compound Description: This compound has been studied for its spectroscopic properties using FTIR and FT-Raman techniques and DFT calculations. []
Relevance: The shared 1,3-benzodioxole group with 1-(1,3-Benzodioxol-5-ylmethyl)guanidine highlights the utility of this structure in diverse chemical contexts and its relevance for spectroscopic investigations. []
Compound Description: This compound serves as a precursor for biaryl coupling reactions, leading to the selective formation of 4,5-dihydro-7H-[1,3]dioxolo[4,5-k]pyrrolo[3,2,1-de]phenanthridine. []
Relevance: Sharing the 1,3-benzodioxol-5-ylmethyl moiety with 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, this compound highlights the synthetic utility of this group in constructing complex polycyclic structures. []
Compound Description: This entry refers to a series of compounds (5a-l) synthesized from 1,3-benzodioxol-5-carbohydrazide and various arylsulfonyl chlorides. Compound 5k, containing a 2-hydroxy-3,5-dichlorophenyl group, showed the most potent antibacterial activity. []
Relevance: These compounds share the 1,3-benzodioxole moiety with 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, demonstrating the potential of this structural motif for developing antibacterial agents. []
Compound Description: This entry discusses a monoclinic polymorph of the title compound, which exhibits a conformation resembling one of the independent molecules found in the original triclinic polymorph. []
Relevance: While structurally different from 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, this compound highlights the importance of polymorphism in pharmaceutical research and development, emphasizing that even subtle structural variations can significantly impact a compound's physicochemical properties and, consequently, its biological activity. []
Compound Description: This compound is a crucial intermediate in the synthesis of tadalafil, a drug used to treat erectile dysfunction and pulmonary arterial hypertension. []
Relevance: (1R, 3R)-Cpe, like 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, incorporates the 1,3-benzodioxole moiety. This highlights the versatility of this structural motif in pharmaceutical development and its use in constructing diverse molecules with therapeutic applications. []
Compound Description: Synthesized from 1,3-benzodioxol-5-amine, these derivatives were evaluated for their antibacterial activity and found to be moderately weak inhibitors compared to ciprofloxacin. []
Relevance: This series shares the 1,3-benzodioxole motif with 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, further supporting the exploration of this scaffold in medicinal chemistry, particularly for developing antibacterial agents. []
Compound Description: MPC-3100 is an orally bioavailable, purine-based Hsp90 inhibitor with promising in vitro and in vivo antitumor activity, making it a potential candidate for cancer treatment. []
Relevance: This compound, although structurally distinct from 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, features a modified 1,3-benzodioxole moiety. This inclusion highlights the potential of this core structure as a starting point for developing novel therapeutics, even with significant modifications. []
Compound Description: This chalcone derivative, synthesized via a Claisen-Schmidt condensation reaction, adopts an E configuration and exhibits a nearly planar structure, with a slight twist between the benzodioxole and bromobenzene rings. []
Relevance: This compound shares the 1,3-benzodioxole moiety with 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, showcasing the recurring presence of this structural motif in organic synthesis and its application in creating diverse molecular architectures. []
1-(1,3-Benzodioxol-5-yl)pentan-1-one
Compound Description: This compound, featuring a benzodioxole ring system and a pentan-1-one substituent, forms chains along the c-axis in its crystal structure due to weak intermolecular C—H⋯O hydrogen bonds. []
Relevance: This compound, although simpler in structure, shares the 1,3-benzodioxole group with 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, emphasizing the relevance of this motif in crystal engineering and supramolecular chemistry. []
Compound Description: Characterized by a trans conformation about the C=C bond, this compound forms C(5) chains in its crystal structure due to C—H⋯O hydrogen bonding interactions. []
Relevance: This compound shares the 1,3-benzodioxole group with 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, highlighting the prevalence of this structural motif in organic molecules and its influence on crystal packing. []
(2E)-1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one and (2E)-1-(1,3-Benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Compound Description: These two chalcones, derived from 1-(1,3-benzodioxol-5-yl)ethanone, showcase the impact of different substituents on their crystal structures and intermolecular interactions. []
Relevance: These compounds, with their shared 1,3-benzodioxol-5-yl group with 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, further illustrate the versatility of this structural motif in building diverse chalcone derivatives. []
Compound Description: Synthesized from Morita–Baylis–Hillman adducts, this compound possesses a brominated spiro-hexadienone moiety and exhibits potential biological activity. []
Relevance: This compound, although structurally different from 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, emphasizes the significance of the benzodioxole ring in creating molecules with biological activity. This suggests the need to further explore the target compound for similar properties. []
1-(1,3-Benzodioxol-5-yl)ethanone
Compound Description: This simple aromatic ketone, containing a benzodioxole ring, forms chains through weak intermolecular C—H⋯O hydrogen-bond interactions in its crystal structure. []
Relevance: This compound, while less complex, highlights the presence of the 1,3-benzodioxole moiety, a key structural feature also present in 1-(1,3-Benzodioxol-5-ylmethyl)guanidine. []
Compound Description: This compound forms inversion dimers in its crystal structure due to N—H⋯S hydrogen bond interactions. []
Relevance: Sharing the 1,3-benzodioxole group with 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, this compound underscores the significance of this structural motif in crystal engineering and supramolecular chemistry. []
Compound Description: Synthesized through a Claisen–Schmidt reaction, this amide chalcone features a 1,3-benzodioxole group linked to a chalcone moiety. []
Relevance: This compound is structurally related to 1-(1,3-Benzodioxol-5-ylmethyl)guanidine through the shared 1,3-benzodioxole moiety, further illustrating the prevalence of this group in synthetic chemistry. []
1-(1,3-Benzodioxol-5-yl)thiourea
Compound Description: This thiourea derivative, incorporating a 1,3-benzodioxole ring, has been studied for its spectroscopic and electronic properties using DFT calculations. [, ]
Relevance: This compound highlights the recurring presence of the 1,3-benzodioxole moiety, also found in 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, in various chemical contexts, emphasizing its importance in designing molecules for spectroscopic investigations. [, ]
Compound Description: This chalcone derivative, featuring a 1,3-benzodioxole ring and a trimethoxyphenyl group, forms zigzag chains in its crystal structure due to weak C—H⋯O hydrogen bond interactions. []
Relevance: This compound, sharing the 1,3-benzodioxole moiety with 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, showcases the recurring presence of this structural element in chalcones and its influence on crystal packing. []
Compound Description: This imidazole-bearing compound, containing an oxime functionality, serves as a potential precursor for new antifungal agents. Its binding mode to target proteins has been explored through molecular docking studies. []
Relevance: This compound shares the 1,3-benzodioxole group with 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, highlighting the recurring interest in this structural motif for developing antifungal agents. []
Compound Description: BSM-0004 is a potent and selective human carbonic anhydrase IX (hCA IX) inhibitor, demonstrating anti-breast cancer activity in both in vitro and in vivo models by inducing apoptosis and inhibiting tumor growth. []
Relevance: This compound, although structurally distinct from 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, features a 1,3-benzodioxole moiety. This inclusion highlights the versatility of this core structure in medicinal chemistry and its potential for developing novel therapeutics, particularly for cancer treatment. []
Source and Classification
The compound is often sourced from various chemical suppliers and is cataloged under several identifiers, including the CAS number 17228-46-5. Its molecular formula is C₁₈H₂₄N₆O₈S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound falls under the broader classification of organic compounds, specifically within the category of heterocyclic compounds due to the presence of nitrogen in its structure.
Synthesis Analysis
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine can be achieved through several methods:
Condensation Reactions: A common method involves the condensation of 1,3-benzodioxole with guanidine derivatives. This reaction typically requires catalysts and specific conditions to promote the formation of the desired guanidine structure.
Use of Reagents: The synthesis often employs reagents such as sulfuric acid to facilitate the reaction between the benzodioxole and guanidine. The stoichiometry must be carefully controlled to ensure optimal yields.
Temperature and Time: The reaction conditions, including temperature (often maintained at room temperature or slightly elevated) and reaction time (ranging from several hours to overnight), are critical for achieving high purity and yield.
Purification Techniques: Post-synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound from by-products and unreacted materials.
Molecular Structure Analysis
The molecular structure of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine features a central guanidine group attached to a benzodioxole moiety.
Structural Formula: The compound can be represented as follows:
C18H24N6O8S
Functional Groups: Key functional groups include:
Guanidine group (-C(=NH)-NH2)
Benzodioxole ring system
Analysis Techniques: Structural confirmation can be achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the connectivity and molecular weight.
Chemical Reactions Analysis
1-(1,3-Benzodioxol-5-ylmethyl)guanidine can participate in various chemical reactions:
Oxidation Reactions: Under specific conditions, this compound can undergo oxidation reactions to form nitroso derivatives or other oxidized species.
Substitution Reactions: The guanidine nitrogen atoms can engage in nucleophilic substitution reactions with electrophiles.
Acid-Base Reactions: Given its basic nature due to the guanidine functionality, it can react with acids to form salts.
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts.
Mechanism of Action
The mechanism of action for 1-(1,3-Benzodioxol-5-ylmethyl)guanidine primarily revolves around its role as an inhibitor of mitochondrial oxidative phosphorylation.
Inhibition Pathway: The compound interacts with specific enzymes involved in the electron transport chain, leading to decreased ATP production.
Biological Impact: This inhibition can result in altered cellular metabolism and has implications for conditions such as cancer and metabolic disorders.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically presented as a crystalline solid.
Solubility: Soluble in polar solvents like water and methanol but may have limited solubility in non-polar solvents.
Chemical Properties
Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature.
Reactivity: It is reactive towards strong acids and bases due to its basic guanidine group.
Applications
1-(1,3-Benzodioxol-5-ylmethyl)guanidine has several scientific applications:
Pharmacological Research: Investigated for its potential as a therapeutic agent in treating metabolic diseases due to its role in mitochondrial function modulation.
Chemical Biology: Used as a tool compound to study cellular respiration and energy metabolism pathways.
Drug Development: Its structural characteristics make it a candidate for further modifications aimed at enhancing efficacy and reducing toxicity in drug formulations.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.